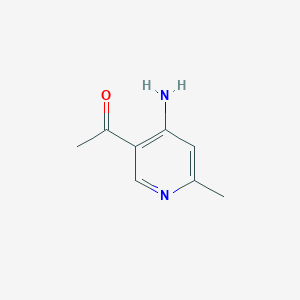

1-(4-Amino-6-methylpyridin-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-3-8(9)7(4-10-5)6(2)11/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQWAPZSPLIUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562663 | |

| Record name | 1-(4-Amino-6-methylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127915-47-3 | |

| Record name | 1-(4-Amino-6-methylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-6-methylpyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 1 4 Amino 6 Methylpyridin 3 Yl Ethanone

Direct Synthetic Routes to the 1-(4-Amino-6-methylpyridin-3-yl)ethanone Core

Direct synthetic routes aim to construct the target molecule in a single or a few convergent steps, often by forming the core heterocyclic structure with the desired functionalities pre-installed or introduced in a cascade fashion.

Acylation Reactions on Substituted Aminopyridines

A conceptually straightforward approach to this compound involves the direct acylation of a suitable aminopyridine precursor, namely 4-amino-6-methylpyridine. Friedel-Crafts acylation and related reactions are standard methods for introducing acyl groups onto aromatic rings. However, the regioselectivity of such reactions on substituted pyridines can be complex. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 4-amino-6-methylpyridine, the positions ortho to the amino group are C3 and C5. The presence of the methyl group at C6 may sterically hinder the C5 position, potentially favoring acylation at the C3 position.

A typical procedure would involve treating 4-amino-6-methylpyridine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. Alternatively, to circumvent the potential for N-acylation of the amino group, a protected aminopyridine derivative could be employed, followed by a deprotection step.

Table 1: Hypothetical Acylation of 4-Amino-6-methylpyridine

| Entry | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Putative Yield (%) |

| 1 | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to rt | 30-40 |

| 2 | Acetic Anhydride | ZnCl₂ | Toluene | 80 | 25-35 |

| 3 | N-acetylimidazole | - | THF | rt | 20-30 |

Note: The yields are hypothetical and based on typical outcomes for similar reactions.

Ring-Forming Syntheses of the Pyridine (B92270) Nucleus with Integrated Ethanone (B97240) and Amino Functionalities

The construction of the pyridine ring itself offers a powerful strategy to introduce the desired substituents in a controlled manner. Various multicomponent reactions are known for pyridine synthesis, such as the Hantzsch pyridine synthesis. A plausible approach for this compound could involve the condensation of a β-enaminone with an active methylene (B1212753) compound and an ammonia (B1221849) source.

For instance, a reaction between an appropriately substituted enamine, such as one derived from acetylacetone, and a C3 synthon carrying the acetyl and amino functionalities (or their precursors) could lead to the target pyridine core. The challenge lies in the design and synthesis of suitable acyclic precursors that would cyclize to the desired substitution pattern.

Multistep Synthetic Sequences Involving Precursor Functionalization

Multistep syntheses provide a more controlled, albeit longer, route to the target molecule. These strategies often involve the initial synthesis of a simpler pyridine derivative, followed by the sequential introduction of the required functional groups.

Introduction of the Acetyl Moiety via Organometallic Reagents (e.g., Grignard, Lithium Reagents)

A robust method for the introduction of an acetyl group onto a pyridine ring involves the reaction of an organometallic reagent with a suitable precursor, such as a pyridinecarbonitrile. For the synthesis of this compound, this would entail the preparation of 4-amino-6-methylpyridine-3-carbonitrile (B7980879). This nitrile precursor could then be treated with methylmagnesium bromide (a Grignard reagent) or methyllithium, followed by acidic workup to hydrolyze the intermediate imine to the desired ketone. masterorganicchemistry.com

The synthesis of the required 4-amino-6-methylpyridine-3-carbonitrile could be envisioned starting from a more readily available pyridine derivative, potentially through functional group interconversions.

Table 2: Synthesis of Pyridyl Ethanone via Organometallic Addition to Nitrile

| Entry | Organometallic Reagent | Solvent | Reaction Conditions | Intermediate | Workup | Putative Yield (%) |

| 1 | CH₃MgBr | Diethyl ether | 0 °C to rt, 2h | Imine | 1M HCl | 60-70 |

| 2 | CH₃Li | THF | -78 °C to rt, 3h | Imine | Sat. NH₄Cl(aq) | 55-65 |

Note: The yields are hypothetical and based on typical outcomes for similar reactions. masterorganicchemistry.com

Amination Strategies for Pyridyl Ethanone Intermediates

An alternative multistep approach involves the synthesis of a pyridyl ethanone intermediate that is subsequently aminated. This strategy hinges on the successful synthesis of a precursor such as 1-(4-halo-6-methylpyridin-3-yl)ethanone.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles, such as amines, onto electron-deficient aromatic rings. libretexts.orgnih.govyoutube.com Pyridine rings are generally susceptible to SNAr, especially when activated by electron-withdrawing groups and bearing a good leaving group (e.g., a halogen) at the 2- or 4-position.

In this context, a precursor like 1-(4-chloro-6-methylpyridin-3-yl)ethanone (B11815697) could be subjected to amination. The reaction would involve treating the chloro-substituted pyridine with an ammonia source, such as ammonia itself or a protected amine, often at elevated temperatures and sometimes in the presence of a catalyst. The acetyl group at the 3-position would provide some electronic activation for the substitution at the 4-position.

The synthesis of the 1-(4-chloro-6-methylpyridin-3-yl)ethanone precursor would be a key step. This could potentially be achieved through the Sandmeyer reaction of a corresponding 4-aminopyridine (B3432731) derivative to introduce the chloro group, followed by the introduction of the acetyl group.

Table 3: Nucleophilic Aromatic Substitution for Amination

| Entry | Aminating Agent | Solvent | Temperature (°C) | Catalyst | Putative Yield (%) |

| 1 | NH₃ (aq) | Dioxane | 120 (sealed tube) | - | 50-60 |

| 2 | NaN₃ then H₂/Pd | DMF | rt then rt | - | 45-55 |

| 3 | Benzylamine then H₂/Pd | Toluene | 100 | - | 60-70 (two steps) |

Note: The yields are hypothetical and based on typical outcomes for similar reactions.

Reductive Amination Pathways

Reductive amination, a cornerstone of amine synthesis, offers a powerful method for the introduction of an amino group. wikipedia.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org While direct synthesis of this compound via this pathway is not straightforward due to the starting materials required, analogous reductive amination strategies on pyridine precursors are well-documented.

For instance, a plausible route could involve a precursor such as 1-(4-oxo-6-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethanone, which upon reaction with an ammonia source and a suitable reducing agent, could yield the target molecule. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. wikipedia.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable green alternative. wikipedia.org

A key challenge in the reductive amination of some aminopyridines is the potential for catalyst inhibition or side reactions due to the basicity of the pyridine nitrogen. Careful selection of the catalyst and reaction conditions is therefore crucial. The reductive alkylation of 2-aminopyridine (B139424) with aldehydes has been shown to be effective, suggesting that similar protocols could be adapted. researchgate.net

Table 1: Representative Conditions for Reductive Amination of Carbonyl Compounds

| Carbonyl Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aldehyde/Ketone | Ammonia/Ammonium Salt | NaBH₃CN | Methanol | Room Temp | High | wikipedia.org |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | Dichloromethane | Room Temp | High | wikipedia.org |

| Aldehyde | Nitroarene | HCOOH, Au/TiO₂ | Water | 80 | Good | frontiersin.org |

| Aldehyde | Primary Amine | Pyridine-Borane | Dichloromethane | Room Temp | Good | acs.org |

This table presents generalized conditions for reductive amination and is intended to be illustrative of the methodologies discussed.

Methylation at the Pyridine Ring for this compound Formation

The introduction of a methyl group onto a pre-existing 4-amino-3-acetylpyridine core represents another synthetic strategy. The methylation of pyridines can be achieved through various methods, though regioselectivity can be a significant challenge.

One established method for the α-methylation of pyridines involves the use of a Raney nickel catalyst in the presence of a high-boiling alcohol, which serves as the in-situ source of the methylating agent, likely carbon monoxide and dihydrogen. tandfonline.com This technique is particularly effective for pyridines lacking highly reactive functional groups. tandfonline.com Another approach involves the use of nickel/nickel oxide catalysts with an organic compound capable of generating methyl radicals, such as methanol. google.com

It is important to note that the conditions required for these methylations are often harsh, involving high temperatures and long reaction times, which may not be compatible with the acetyl and amino functionalities of the target molecule's precursor.

Advanced Synthetic Techniques and Reaction Condition Optimization

Modern synthetic organic chemistry has seen the advent of powerful techniques that can enhance reaction efficiency, selectivity, and environmental friendliness. These advanced methods are highly applicable to the synthesis of complex molecules like this compound.

Catalytic Approaches (e.g., Palladium-Catalyzed C-C Coupling, α-Arylation)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. A plausible strategy for the synthesis of the target compound could involve the palladium-catalyzed acetylation of a suitably substituted 4-amino-6-methyl-3-halopyridine. Methodologies for the palladium-catalyzed acetylation of arylbromides have been developed, offering a potential route to the acetylpyridine core. orgsyn.org

Furthermore, the α-arylation of ketones is a well-established transformation. While the target is an acetylpyridine, the principles of α-arylation of ketones could be adapted to form the C-C bond between the pyridine ring and the acetyl group. nih.gov This would likely involve the reaction of an enolate or enolate equivalent of acetaldehyde (B116499) with a 3-halo-4-amino-6-methylpyridine in the presence of a palladium catalyst. researchgate.net

Table 2: Examples of Palladium-Catalyzed C-C Bond Forming Reactions for Ketone Synthesis

| Aryl Halide | Acyl Source/Equivalent | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Aryl Bromide | N,N-Dimethylacetamide | Pd(OAc)₂ | Xantphos | K₃PO₄ | Dioxane | Good | orgsyn.org |

| Aryl Iodide | Alkyl Cycloalkanone | Pd₂(dba)₃ | Buchwald-type | NaOtBu | Toluene | High | researchgate.net |

| Alkylpyridine | Aryl Iodide | Pd(OAc)₂ | - | CuBr | DMF | Good | nih.gov |

This table provides examples of palladium-catalyzed reactions for ketone synthesis and is for illustrative purposes.

Microwave-Assisted Organic Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. rsc.orgmonash.edu The use of microwave irradiation can significantly reduce reaction times from hours to minutes. rsc.org This methodology is particularly well-suited for the synthesis of heterocyclic compounds, including pyridines. nih.gov

A one-pot, four-component reaction under microwave irradiation has been successfully employed for the synthesis of novel pyridine derivatives in excellent yields (82-94%) and short reaction times (2-7 minutes). acs.orgnih.govacs.org Such multicomponent reactions represent a green and efficient approach to constructing the substituted pyridine core of the target molecule. bohrium.comresearchgate.net The synthesis of various pyridine-functionalized compounds has been shown to be more efficient under microwave heating compared to conventional refluxing. monash.edu

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for Pyridine Synthesis

| Reaction Type | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |

| Four-Component Pyridine Synthesis | 6-9 | 71-88 | 2-7 | 82-94 | acs.org |

| Imidazo[1,5-a]pyridine Synthesis | - | - | 15 | 92 | rsc.org |

| Pyrazolo[3,4-b]pyridine Synthesis | 8-10 | 60-75 | 10-15 | 85-95 | nih.gov |

This table compares reaction conditions and outcomes for conventional and microwave-assisted synthesis of pyridine derivatives.

Chelation-Assisted C-H Bond Activation in Analogous Pyridine Systems

Chelation-assisted C-H bond activation has become a powerful strategy for the direct functionalization of otherwise inert C-H bonds. nih.gov In this approach, a directing group on the substrate coordinates to a metal catalyst, positioning it in close proximity to a specific C-H bond, which is then cleaved and functionalized. For pyridine-containing molecules, the nitrogen atom of the ring can act as a directing group.

While direct C-H activation to introduce the acetyl group at the 3-position of a 4-amino-6-methylpyridine is challenging, this methodology could be employed for the synthesis of precursors. For instance, a directing group at the 4-position could facilitate the introduction of a functional group at the 3-position, which could then be converted to the acetyl group. The use of thiocarbonyl groups as directing groups in palladium-catalyzed C-H arylation of thienylthioamides demonstrates the potential of this strategy, although catalyst deactivation can be a concern. chemistryviews.org Iron-catalyzed C-H activation, being a more sustainable alternative to precious metal catalysis, has also been explored with various directing groups. nih.govbohrium.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of functional molecules like this compound.

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are excellent examples of atom-economical processes. acs.orgnih.govacs.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. The use of palladium, nickel, or iron catalysts for C-C bond formation and methylation are examples of this principle. google.comnih.govnih.gov

Use of Safer Solvents and Auxiliaries: Whenever possible, the use of benign solvents, such as water or ethanol, is preferred. Microwave-assisted reactions can often be performed in greener solvents or even under solvent-free conditions. acs.orgnih.govacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can significantly improve energy efficiency by reducing reaction times. rsc.org

By integrating these green chemistry principles into the synthetic design, the environmental impact of producing this compound and other valuable chemical entities can be significantly minimized.

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses of pyridine derivatives often employ volatile organic compounds (VOCs) that can be hazardous to human health and the environment. Modern approaches prioritize the use of greener alternatives.

In the synthesis of various aminopyridine derivatives, a range of solvents has been studied to optimize reaction conditions and minimize environmental impact. acs.org For instance, the solubility of 2-aminopyridine, a related compound, has been evaluated in various solvents, including methanol, ethanol, N,N-dimethylformamide (DMF), and acetonitrile, to provide data for optimizing purification and preparation conditions. acs.org

Strategies for solvent minimization are also central to green chemistry. One effective approach is the use of solvent-free reaction conditions. Multicomponent reactions (MCRs) are particularly well-suited for this, as they can often be conducted without a solvent, leading to a significant reduction in waste. mdpi.comnih.gov For example, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been successfully achieved in good yields under solvent-free conditions. mdpi.com While not a direct synthesis of the target compound, this demonstrates the feasibility of eliminating solvents in the synthesis of complex pyridine derivatives.

Table 1: Potential Green Solvents and Strategies for Pyridine Derivative Synthesis

| Strategy | Description | Potential Application for this compound |

| Solvent Replacement | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2. | Could be applied to purification steps or as a reaction medium if the reactants show sufficient solubility and stability. |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often facilitated by techniques like microwave irradiation or ball milling. | Multicomponent reactions to construct the substituted pyridine ring could potentially be performed under solvent-free conditions. mdpi.comnih.gov |

| Continuous Flow Chemistry | Using microreactors can reduce solvent usage and improve reaction control and safety. | This approach could lead to more efficient and less solvent-intensive processes for key synthetic steps. |

Atom Economy and Reaction Efficiency Assessments

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions. primescholars.comrsc.org

The assessment of atom economy is crucial for developing sustainable synthetic routes. For any proposed synthesis of this compound, the atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 jocpr.com

While specific reaction pathways for this compound are not detailed in the available literature, examining general reaction types for pyridine synthesis can provide insight. For instance, multi-component reactions, which can be designed to be highly convergent and atom-economical, represent a promising strategy. nih.gov

Reaction efficiency is another key metric, often measured by the chemical yield. However, a high yield does not necessarily indicate a green process if the atom economy is low. primescholars.com For instance, the Wittig reaction often proceeds with high yields but has a poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. rsc.org Therefore, a holistic assessment considering both yield and atom economy is necessary.

Table 2: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Atom Economy | Relevance to Synthesis of Substituted Pyridines |

| Addition Reactions | High (often 100%) | Cycloaddition reactions can be used to form the pyridine ring with high atom economy. |

| Rearrangement Reactions | High (100%) | Intramolecular rearrangements could be employed to introduce functionality with perfect atom economy. |

| Substitution Reactions | Moderate to Low | Often used to introduce substituents onto the pyridine ring, but inherently generate leaving groups as waste. primescholars.com |

| Elimination Reactions | Low | Typically generate stoichiometric byproducts, leading to poor atom economy. |

Chemical Reactivity and Transformation Mechanisms of 1 4 Amino 6 Methylpyridin 3 Yl Ethanone

Reactivity at the Carbonyl Group

The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Its reactivity is modulated by the electronic effects of the aminopyridine ring.

The carbonyl group of 1-(4-Amino-6-methylpyridin-3-yl)ethanone can undergo nucleophilic addition reactions. Hard nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride donors (e.g., sodium borohydride (B1222165), lithium aluminum hydride), are expected to add to the carbonyl carbon. quimicaorganica.org For instance, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol. The pyridine (B92270) nitrogen can influence this reaction; protonation or coordination of a Lewis acid to the nitrogen atom would enhance the electrophilicity of the carbonyl group, thereby facilitating nucleophilic attack.

Cyanide ions, being weaker nucleophiles, can also add to the carbonyl group to form cyanohydrins. libretexts.org This reaction is typically carried out in a buffered acidic medium to provide a source of HCN while maintaining a concentration of the more nucleophilic cyanide anion. libretexts.org

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF |

| Sodium Borohydride (NaBH4) | Secondary Alcohol | Protic solvent (e.g., methanol, ethanol) |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Buffered acidic solution (pH ~4-5) |

The carbonyl group readily participates in condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds. The reaction with hydroxylamine (B1172632), for instance, would yield an oxime. These reactions are generally reversible and are often catalyzed by either acid or base. The optimal pH for these reactions is typically mildly acidic, which is sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, without fully protonating the amine nucleophile. researchgate.net

| Reagent | Product Type | Typical Catalyst |

|---|---|---|

| Primary Amine (R-NH2) | Imine (Schiff Base) | Acid or Base |

| Hydroxylamine (NH2OH) | Oxime | Mild Acid |

| Hydrazine (NH2NH2) | Hydrazone | Mild Acid |

The α-carbon of the acetyl group in this compound possesses acidic protons. In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized enolate ion. libretexts.org This enolate can then act as a nucleophile in various reactions, such as alkylation or aldol (B89426) condensation. libretexts.orgyoutube.com

Acid-catalyzed enolization can also occur, proceeding through the formation of an enol. libretexts.org The enol form is also nucleophilic and can react with electrophiles. The formation of either a kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. youtube.com For example, a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate. youtube.com

Reactivity of the Amino Group

The primary amino group at the 4-position of the pyridine ring is a key site for nucleophilic reactivity and can be readily modified.

The amino group can be acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. The acetylation of 4-aminopyridine (B3432731) is known to proceed through a ring N-acetyl intermediate, which then transfers the acetyl group to the exocyclic amino group. publish.csiro.au The presence of the methyl group at the 6-position in this compound might sterically hinder the initial attack at the ring nitrogen, potentially favoring direct acylation at the amino group. publish.csiro.au 4-Aminopyridine itself can also act as a catalyst for acylation reactions. figshare.comacs.org

Similarly, sulfonylation of the amino group can be achieved using sulfonyl chlorides to form sulfonamides. google.com Electrochemical methods have also been developed for the synthesis of sulfonamides from heteroarylamines. cardiff.ac.uk

| Reagent Type | Product Type | Typical Conditions |

|---|---|---|

| Acid Chloride (R-COCl) | Amide | Base (e.g., triethylamine, pyridine) |

| Acid Anhydride (B1165640) ((RCO)2O) | Amide | Base or catalytic 4-DMAP |

| Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Base (e.g., pyridine) |

The primary amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. rsc.orgoaji.net The resulting pyridin-4-diazonium ion is a versatile intermediate. rsc.org

These diazonium salts are typically unstable and are used immediately in subsequent reactions. For example, they can be hydrolyzed to the corresponding hydroxyl compound in dilute acid. rsc.org They can also undergo Sandmeyer-type reactions to introduce a variety of substituents, such as halogens (e.g., chloro, bromo) or cyano groups, onto the pyridine ring. tpu.ru Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds. oaji.net

Formation of Schiff Bases and Related Heterocycles

The presence of a primary amino group on the pyridine ring makes this compound a prime candidate for the formation of Schiff bases (imines) through condensation reactions with various aldehydes and ketones. This reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The general reaction for Schiff base formation can be represented as follows:

R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O

R₂C=O + H₂N-Ar → R₂C=N-Ar + H₂O

Where Ar represents the 1-(6-methyl-3-acetyl)pyridin-4-yl group. The reaction is often catalyzed by a few drops of acid and carried out by refluxing an equimolar mixture of the amine and the carbonyl compound in a suitable solvent like ethanol.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds such as 4-aminoantipyrine (B1666024) and other aminopyridine derivatives is well-established. nih.govmdpi.comjournalcps.comtandfonline.com These compounds readily form Schiff bases with a wide array of aldehydes, including substituted benzaldehydes and cinnamaldehydes. mdpi.com The resulting Schiff bases are often stable, crystalline solids and can serve as versatile intermediates for the synthesis of various heterocyclic systems. For instance, the imine functionality can undergo cyclization reactions to form heterocycles like oxazolo[5,4-b]pyridines. nih.gov

Table 1: Examples of Schiff Base Formation with Aminopyridine Analogues

| Amine Reactant | Carbonyl Reactant | Schiff Base Product | Reference |

| 4-Aminoantipyrine | Substituted Cinnamaldehydes | Cinnamaldehyde-derived Schiff bases | mdpi.com |

| 2-Aminopyridine (B139424) derivatives | 3,4,5-Trimethoxybenzaldehyde | Trimethoxybenzaldehyde-derived Schiff bases | tandfonline.com |

| 4-Aminopyridine | Various aldehydes | Imine derivatives | researchgate.net |

Transformations Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is a key site for various chemical transformations, including salt formation, coordination with metal ions, and N-oxidation.

The lone pair of electrons on the pyridine nitrogen allows it to act as a Brønsted-Lowry base, readily reacting with acids to form pyridinium (B92312) salts. This property is often utilized in purification processes. For example, in reactions involving 4-aminopyridine with halogens, protonation and subsequent salt formation have been observed. acs.org

Furthermore, the pyridine nitrogen is an excellent ligand for coordinating with metal ions. Aminopyridine derivatives are known to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), cadmium(II), manganese(II), and zinc(II). ekb.egvot.plnih.govresearchgate.netnsf.govresearchgate.net In these complexes, the aminopyridine ligand typically coordinates to the metal center through the pyridine nitrogen atom. researchgate.net The resulting coordination compounds can exhibit interesting structural and electronic properties, with potential applications in catalysis and materials science. ekb.egvot.pl The coordination geometry and stoichiometry of these complexes can vary depending on the metal ion, the counter-ion, and the reaction conditions. nih.govresearchgate.net

Table 2: Examples of Metal Complexes with Aminopyridine Ligands

| Metal Ion | Aminopyridine Ligand | Resulting Complex Type | Reference |

| Cu(II), Cd(II) | 3-Aminopyridine, 4-Aminopyridine | Coordination compounds | nih.gov |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 4-Aminopyridine | Transition metal complexes | ekb.eg |

| Ti(IV), Zr(IV) | Deprotonated α-aminopyridines | ansa-aminopyridinato complexes | vot.pl |

| Fe(II) | Amino-pyridine ligands | Dimeric iron(II) complexes | nsf.gov |

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions. bhu.ac.inchemtube3d.com

Common oxidizing agents for the N-oxidation of pyridines include peracids (such as m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide in acetic acid, and methyltrioxorhenium (MTO) in the presence of hydrogen peroxide. bhu.ac.inarkat-usa.orgorganic-chemistry.org The choice of reagent and reaction conditions can influence the yield and selectivity of the N-oxidation. For instance, pyridines with electron-donating substituents, such as the amino and methyl groups in the target molecule, generally undergo N-oxidation more readily than those with electron-withdrawing groups. arkat-usa.org

The resulting pyridine N-oxide can then serve as a versatile intermediate. For example, it facilitates electrophilic substitution at the 4-position and can be subsequently deoxygenated to restore the pyridine ring. bhu.ac.in

Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcome of chemical transformations. While specific mechanistic studies on this compound are limited, insights can be drawn from studies on analogous systems.

Kinetic studies provide valuable information about the rates of chemical reactions and the factors that influence them. For reactions involving aminopyridines, kinetic analysis can help to elucidate the reaction mechanism. For example, a kinetic analysis of 4-aminopyridine in a biological context has been reported, demonstrating methods to study its distribution and clearance. nih.gov In a chemical context, kinetic studies of nucleophilic substitution reactions on pyridine derivatives can reveal the influence of substituents on the reaction rate.

Computational chemistry plays a vital role in elucidating the structures of transition states and intermediates, which are often difficult to observe experimentally. ims.ac.jpscm.com For aminopyridine systems, computational studies have been used to investigate the transition states of processes like proton transfer. nih.gov Such calculations can provide insights into the energy barriers of reactions and help to rationalize the observed product distributions. For instance, the transition state for proton transfer within 2-aminopyridine has been calculated, revealing the energy barrier for tautomerization. nih.gov Similar computational approaches could be applied to investigate the mechanisms of Schiff base formation, N-oxidation, and other reactions of this compound.

Influence of Substituent Effects on Reaction Rates and Selectivity

While specific kinetic studies detailing the influence of further substituents on the reaction rates and selectivity of this compound are not extensively available in peer-reviewed literature, the reactivity patterns can be reliably predicted based on established principles of physical organic chemistry and extensive research on substituted pyridine systems. The electronic properties of substituents play a crucial role in modulating the electron density of the pyridine ring, thereby affecting the reactivity of its functional groups—the pyridine nitrogen, the exocyclic amino group, and the acetyl moiety.

The parent molecule, this compound, contains two electron-donating groups (EDGs) attached to the pyridine ring: a strong activating amino group (-NH₂) at the 4-position and a weak activating methyl group (-CH₃) at the 6-position. The amino group donates electron density primarily through a strong +R (resonance) effect, while the methyl group contributes through a weaker +I (inductive) effect and hyperconjugation. These groups collectively increase the electron density of the heterocyclic ring compared to unsubstituted pyridine, which influences its reaction profile.

Electronic Landscape and Basicity

The cumulative electron-donating effect of the amino and methyl groups enhances the basicity of the pyridine ring nitrogen. This increased electron density on the nitrogen atom makes it a stronger Lewis base and more susceptible to protonation or reaction with electrophiles. The introduction of additional substituents on the ring would further modulate this basicity. Electron-withdrawing groups (EWGs) would decrease the basicity, while additional EDGs would increase it.

Reactivity Towards Electrophiles

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen. However, the powerful activating effect of the 4-amino group makes the ring more amenable to such reactions. The directing influence of the existing substituents is paramount. The 4-amino group is an ortho, para-director, and the 3-acetyl group is a meta-director. In this case, the amino group's influence is dominant, strongly activating the positions ortho to it (positions 3 and 5). Since position 3 is already occupied, electrophilic attack is overwhelmingly directed to the 5-position.

The rate of electrophilic substitution would be highly sensitive to the nature of any additional substituent introduced at the remaining open positions (e.g., 2 or 5).

Effect of Additional Electron-Donating Groups: Introducing another EDG (e.g., -OCH₃) would further activate the ring, leading to a significant increase in the rate of electrophilic substitution.

Effect of Electron-Withdrawing Groups: The introduction of an EWG (e.g., -NO₂, -Cl) would deactivate the ring, making electrophilic substitution slower and requiring more forcing conditions.

The following table illustrates the predicted qualitative effects of introducing a new substituent at the 5-position on the rate of a hypothetical electrophilic aromatic substitution reaction.

| Substituent (at C5) | Electronic Effect | Predicted Effect on EAS Rate (Relative to Parent) |

| -OCH₃ | Strong EDG (+R >> -I) | Significantly Increases |

| -CH₃ | Weak EDG (+I) | Increases |

| -H | (Reference) | - |

| -Cl | EWG (-I > +R) | Decreases |

| -CN | Strong EWG (-I, -R) | Significantly Decreases |

| -NO₂ | Strong EWG (-I, -R) | Very Significantly Decreases |

Reactivity of the Acetyl Group

The ethanone (B97240) (acetyl) group at the 3-position is itself a site of reactivity. The carbonyl carbon is electrophilic and can undergo nucleophilic addition, while the methyl protons are acidic and can be removed by a base to form an enolate. The electronic nature of other substituents on the pyridine ring influences both of these reaction pathways.

Nucleophilic Addition to Carbonyl: The electrophilicity of the carbonyl carbon is enhanced by EWGs on the ring, which pull electron density away from the acetyl group. Conversely, EDGs decrease its electrophilicity. Therefore, adding an EWG like a nitro group would likely increase the rate of nucleophilic addition, while adding a methoxy (B1213986) group would decrease it.

Enolate Formation: The acidity of the α-protons (the methyl group of the acetyl moiety) is also affected. Ring substituents that stabilize the resulting negative charge of the enolate will increase the acidity and facilitate its formation. EWGs are effective at this stabilization.

The table below summarizes the expected influence of a substituent at the 5-position on the reactivity of the acetyl group.

| Substituent (at C5) | Electronic Effect | Predicted Rate of Nucleophilic Addition to C=O | Predicted Acidity of α-Protons |

| -OCH₃ | Strong EDG | Decreases | Decreases |

| -CH₃ | Weak EDG | Decreases | Decreases |

| -H | (Reference) | - | - |

| -Cl | EWG | Increases | Increases |

| -CN | Strong EWG | Increases | Increases |

| -NO₂ | Strong EWG | Significantly Increases | Significantly Increases |

Selectivity in Nucleophilic Reactions

The pyridine ring, especially when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). For the parent compound, the presence of strong EDGs makes SNAr reactions unlikely unless a leaving group is present at an activated position (ortho or para to an EWG). If a derivative were synthesized with a leaving group (e.g., a halogen) at the 2- or 6-position, the regioselectivity of a nucleophilic attack would be influenced by both steric and electronic factors. Generally, nucleophilic attack is favored at positions 2, 4, and 6 of the pyridine ring. The precise influence of substituents on selectivity would depend on the specific reactants and conditions, following established patterns of pyridine chemistry. nih.govnih.govuoanbar.edu.iq

Structural Characterization and Advanced Spectroscopic Analysis of 1 4 Amino 6 Methylpyridin 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Assignments and Conformational Analysis

Specific ¹H NMR data for 1-(4-Amino-6-methylpyridin-3-yl)ethanone is not available in the reviewed sources.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Specific ¹³C NMR data for this compound is not available in the reviewed sources.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

No information on 2D NMR studies for this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed IR spectral data and functional group analysis for this compound are not publicly documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data, including molecular weight confirmation and fragmentation analysis for this compound, is not available.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data for the precise mass determination of this compound has been found in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, revealing detailed information about its molecular structure.

For this compound, a successful crystallographic analysis would yield crucial data, which would typically be presented in a table similar to the hypothetical one below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This data would provide unequivocal proof of the compound's connectivity and stereochemistry. Furthermore, it would offer insights into intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which govern the crystal packing and influence the material's physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The wavelengths of absorbed light correspond to the energy required to promote electrons from a ground state to a higher energy excited state.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine (B92270) ring, the amino group, and the acetyl group all contain π systems and non-bonding electrons (n) that would contribute to the spectrum. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and the electronic nature of the substituents.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| e.g., Ethanol | Data not available | Data not available | e.g., π → π* |

Analysis of the UV-Vis spectrum would help in understanding the electronic structure of the molecule and could be used for quantitative analysis.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species (if applicable)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize chemical species that have unpaired electrons, i.e., radicals or paramagnetic species.

Given the structure of this compound in its ground state, it is a diamagnetic molecule with all electrons paired. Therefore, it would not be expected to produce an ESR signal. This technique would only be applicable if the compound were to be oxidized or reduced to form a radical cation or anion, or if it were involved in a reaction that generates a radical intermediate. In such a hypothetical scenario, ESR spectroscopy would provide information about the electronic structure of the radical, including the delocalization of the unpaired electron over the molecule.

As no information is available to suggest that this compound readily forms stable radical species, the application of ESR spectroscopy is not considered standard for the characterization of this compound in its native state.

Computational and Theoretical Studies on 1 4 Amino 6 Methylpyridin 3 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 1-(4-Amino-6-methylpyridin-3-yl)ethanone have not been identified.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure and molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), for this compound is not available in the current body of scientific literature. Such studies would typically provide insights into the molecule's reactivity, electronic transitions, and charge distribution.

Energetics of Conformations and Tautomeric Forms

There are no published studies on the energetics of different conformations or potential tautomeric forms of this compound. An investigation into its conformational landscape would clarify the molecule's preferred three-dimensional structures, while a study of its tautomers would be crucial for understanding its behavior in different chemical environments.

Reaction Pathway Modeling and Transition State Characterization

Research detailing reaction pathway modeling and the characterization of transition states for reactions involving this compound is not present in the available literature. These computational studies would be valuable for predicting reaction mechanisms and kinetics.

Molecular Dynamics Simulations

Molecular dynamics simulations can provide insights into the dynamic behavior of molecules over time. However, no specific molecular dynamics simulation studies for this compound have been found.

Conformational Flexibility and Solvent Interactions

There is a lack of research on the conformational flexibility and interactions of this compound with various solvents. Such simulations would help in understanding its behavior in solution and its solubility characteristics.

Binding Site Analysis (for in vitro mechanistic studies)

No in vitro mechanistic studies incorporating binding site analysis of this compound are available. This type of analysis is crucial for understanding how the molecule might interact with biological targets such as enzymes or receptors.

In Silico Predictions for Mechanistic Biological Interactions (In Vitro)

In silico methods are instrumental in predicting how a compound might interact with biological systems at a molecular level. These computational tools can forecast the binding affinity of a ligand to a protein, identify potential biological targets, and elucidate the structural features that are critical for its activity. However, for this compound, specific in silico predictions regarding its mechanistic biological interactions are not documented in the available scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule and a protein receptor. A literature search for molecular docking studies involving this compound did not yield any specific results. Consequently, there is no data to present in a table format regarding its binding affinities or interactions with any known biological targets.

QSAR models are regression or classification models that relate a set of predictor variables (chemical structures) to the response variable (biological activity). These models are used to predict the activities of new chemicals. To date, no QSAR studies have been published that specifically analyze this compound. Therefore, no data tables or detailed research findings on its structure-activity relationships can be provided.

Biological Activity: Mechanistic Studies in Vitro of 1 4 Amino 6 Methylpyridin 3 Yl Ethanone and Its Derivatives

In Vitro Enzyme Inhibition Mechanisms

Specific Enzyme Targets and Allosteric Modulation

The aminopyridine ring is a key structural feature that allows for interaction with numerous enzymes and receptors, leading to a wide array of pharmacological effects. rsc.org Research into aminopyridine derivatives has identified several specific enzyme targets. For instance, certain amino acid conjugates of aminopyridine have been shown to have a significant binding affinity with multiple protein targets within cellular signaling cascades. nih.gov

In studies on colorectal cancer cell lines, N-protected and deprotected amino acid derivatives of 2-aminopyridine (B139424) were found to significantly inhibit the target protein beta-catenin. researchgate.netnih.gov Furthermore, aminopyridine thiourea (B124793) derivatives have been identified as potent, non-competitive inhibitors of the α-glucosidase enzyme, with half-maximal inhibitory concentration (IC50) values ranging from 24.62 ± 0.94 to 142.18 ± 2.63 μM in in vitro assays. rsc.org While these studies demonstrate direct or non-competitive inhibition, the potential for allosteric modulation—whereby a compound binds to a site other than the enzyme's active site to modify its activity—remains an area for further investigation for this class of compounds.

Urease Enzyme Inhibition Studies

Urease is a therapeutically important enzyme target for diseases caused by ureolytic bacteria, such as Helicobacter pylori. researchgate.net Various derivatives containing pyridine (B92270) and pyrimidine (B1678525) scaffolds have shown significant potential as urease inhibitors. Functionalized 2-amino-4-chloropyridine (B16104) derivatives, including thiourea and imine analogs, exhibited significant urease inhibition activity, with IC50 values in the range of 8.36–55.8 μM. researchgate.net

Similarly, studies on aminopyrimidine derivatives found that several compounds were active against urease. One of the most potent compounds, featuring a dichloro-substituted phenyl ring, demonstrated an IC50 value of 19.4 ± 0.23 µM, which was more effective than the standard inhibitor thiourea (IC50 = 21.0 ± 0.14 µM). tandfonline.com Imidazopyridine-based oxazole (B20620) derivatives have also been identified as powerful urease inhibitors, with some analogs showing IC50 values as low as 5.68 ± 1.66 μM. nih.gov Research on pyridylpiperazine derivatives further confirmed the urease-inhibiting potential of this structural class, with lead compounds exhibiting IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM. frontiersin.org

| Derivative Class | Specific Compound/Substituent | Target Enzyme | IC50 Value (µM) | Standard Inhibitor (IC50, µM) |

| Aminopyrimidine Derivative | Dichloro-substituted | Urease | 19.4 ± 0.23 | Thiourea (21.0 ± 0.14) |

| Aminopyrimidine Derivative | 3,4-dimethoxy substituted | Urease | 30.7 ± 0.94 | Thiourea (21.0 ± 0.14) |

| Imidazopyridine-Oxazole | 3-CF3 & 5-NO2 substituted | Urease | 5.68 ± 1.66 | Thiourea (21.37 ± 1.76) |

| Imidazopyridine-Oxazole | 2-CF3 & 5-NO2 substituted | Urease | 7.11 ± 1.24 | Thiourea (21.37 ± 1.76) |

| Pyridylpiperazine Derivative | Compound 5b | Urease | 2.0 ± 0.73 | Thiourea (23.2 ± 11.0) |

| Pyridylpiperazine Derivative | Compound 7e | Urease | 2.24 ± 1.63 | Thiourea (23.2 ± 11.0) |

In Vitro Cellular Pathway Modulation

The effects of aminopyridine derivatives have been explored in various cell lines, revealing their ability to modulate specific cellular pathways and exert cytotoxic effects, particularly in cancer cells.

Studies on Cell Lines for Specific Biochemical Responses

Research has demonstrated that aminopyridine derivatives can induce specific changes in cellular signaling pathways. In human colorectal cancer cell lines HCT116 and HT29, treatment with 2-amino-4-(1-piperidine) pyridine was found to significantly increase the proportion of apoptotic cells. researchgate.net Mechanistically, this compound reduced the expression of proteins associated with the epithelial-mesenchymal transition (EMT), such as Vimentin, while increasing the expression of E-cadherin. researchgate.net Furthermore, the treatment led to a marked reduction in the expression of the transcription factor FOXA2, suggesting that 2-amino-4-(1-piperidine) pyridine inhibits colon cancer cell proliferation through the downregulation of FOXA2 expression. researchgate.net

Mechanistic Exploration of Cytotoxic Effects (In Vitro)

The cytotoxic potential of aminopyridine derivatives has been evaluated against a range of human cancer cell lines using in vitro assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. nih.govarabjchem.org

Derivatives of 2-aminopyridine have shown potent cytotoxic activity against colorectal cancer cell lines HCT 116 and HT29, with IC50 values ranging from 3.7 to 8.1 μM and 3.27 to 7.7 μM, respectively. nih.gov In another study, amino acid conjugates of aminopyridine were evaluated against parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines. rsc.orgnih.gov One of the most active compounds demonstrated significant inhibition in both cell lines, with IC50 values of 15.57 μM in A2780 and 11.52 μM in A2780CISR cells, indicating its potential to overcome cisplatin (B142131) resistance. nih.gov Other studies have documented the cytotoxic effects of pyridine derivatives on lung cancer cell lines (A549, NCI-H460) and breast cancer cell lines (MCF-7, MDAMB-231). rsc.orgarabjchem.org

| Derivative Class | Cell Line | Cancer Type | IC50 Value (µM) |

| 2-Aminopyridine Derivatives | HCT 116 | Colorectal | 3.7 - 8.1 |

| 2-Aminopyridine Derivatives | HT29 | Colorectal | 3.27 - 7.7 |

| Aminopyridine Amino Acid Conjugate | A2780 | Ovarian | 15.57 |

| Aminopyridine Amino Acid Conjugate | A2780CISR | Ovarian (Cisplatin-Resistant) | 11.52 |

| Pyridine Methyl Naphthalene | H-460 | Lung | 23.99 (µg/mL) |

| Pyridine Methyl Naphthalene | MCF-7 | Breast | 31.68 (µg/mL) |

Mechanistic Basis of Antimicrobial Activity (In Vitro)

Aminopyridine and its related structures, such as aminopyrimidines, are recognized for their broad-spectrum antimicrobial properties. nih.govijpsjournal.com The primary mechanism of antibacterial action for many of these derivatives involves the disruption of the bacterial cell membrane. nih.gov The cationic nature of these compounds allows them to bind to the negatively charged bacterial membrane through electrostatic and hydrophobic interactions. This binding disrupts the membrane's integrity, leading to the leakage of essential cytoplasmic components and ultimately causing cell death. nih.gov

Studies on 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated significant antibacterial action, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 39 µg/mL. rsc.org The presence of specific functional groups, such as a cyclohexylamine (B46788) moiety, has been suggested to be crucial for this antimicrobial activity. nih.gov

Antibacterial Activity Against Specific Strains (e.g., S. aureus, E. coli)

Derivatives of aminopyridine have demonstrated notable antibacterial activity against various bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. Research into 2-aminopyridine derivatives, for instance, has shown that certain compounds exhibit potent activity against S. aureus. One particular derivative, compound 2c from a study on 2-amino-3-cyanopyridine derivatives, displayed a remarkable Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL against S. aureus. nih.gov This highlights the potential of the aminopyridine scaffold in developing effective antibacterial agents.

While some aminopyridine derivatives have shown broad-spectrum activity, others exhibit more selective action. For example, certain 2-amino-4-chloropyridine derivatives displayed variable and modest activity against both Gram-positive and Gram-negative bacteria. researchgate.net In contrast, a study on 4-pyridinone derivatives, synthesized from 4-pyrones, found that most of the tested compounds were active against E. coli with MICs recorded as 64 µg/L, while no activity was observed against S. aureus. researchgate.netasianpubs.org This suggests that structural modifications to the pyridine ring and its substituents play a crucial role in determining the antibacterial spectrum and potency.

The introduction of different functional groups to the aminopyridine core can significantly influence antibacterial efficacy. For instance, the presence of a cyclohexylamine moiety in a series of 2-aminopyridine compounds was suggested to be responsible for their activity against Gram-positive bacteria. nih.gov Furthermore, piperazine-linked ethanones have demonstrated broad-spectrum activity against bacteria like S. aureus.

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 2-Amino-3-cyanopyridine derivative (2c) | S. aureus | 0.039 µg/mL nih.gov |

| 4-Pyridinone derivatives | E. coli | 64 µg/L researchgate.netasianpubs.org |

| 4-Aminoquinoline-hydrazone derivative (HD6) | B. subtilis | 8 µg/mL mdpi.com |

| Thymol dihydropyrimidinone derivative (3i) | P. aeruginosa | 12.5 µM frontiersin.org |

| Thymol dihydropyrimidinone derivative (3i) | MRSA | 50.0 µM frontiersin.org |

Antifungal Activity Against Specific Strains

In addition to antibacterial properties, derivatives of 1-(4-amino-6-methylpyridin-3-yl)ethanone have been investigated for their antifungal potential. Studies on related heterocyclic compounds have shown promising results against various fungal pathogens. For instance, N1-benzoyl and N1-(4-fluorobenzoyl) derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, which shares a pyridine core, exhibited significant inhibitory efficacy against 21 pathogenic yeast-like fungal clinical isolates. researchgate.net The N1-(4-fluorobenzoyl) derivative, in particular, was found to be four times more active against clinical isolates of Candida albicans and the C. albicans ATCC 10231 standard strain than the commonly used antifungal drug fluconazole, with a MIC of 50 µg/mL compared to fluconazole's 200 µg/mL. researchgate.net

Furthermore, thiazolidin-4-one derivatives derived from piperazine-linked ethanones have demonstrated activity against the fungus C. albicans. The antifungal potential of aminopyridine derivatives is an active area of research, with various structural modifications being explored to enhance efficacy against a broad range of fungal species. Some naphthoquinone derivatives have also shown potent antifungal activity against Candida species. nih.gov

| Compound/Derivative Class | Fungal Strain | Activity (MIC) |

|---|---|---|

| N1-(4-fluorobenzoyl) derivative of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one | Candida albicans (clinical isolates) | 50 µg/mL researchgate.net |

| N1-(4-fluorobenzoyl) derivative of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one | Candida utilis | < 6.2 µg/mL researchgate.net |

| Chlorimuron ethyl | Candida albicans | 0.03 µg/mL nih.gov |

| 1,3,4-oxadiazole compound (LMM6) | Candida albicans (clinical isolates) | 8 to 32 µg/mL mdpi.com |

Proposed Mechanisms of Action (e.g., Membrane Penetration, Enzyme Inhibition)

The antimicrobial effects of aminopyridine derivatives are believed to stem from various mechanisms of action. One proposed mechanism is the disruption of the bacterial cell membrane. The cationic head groups of some 2-aminopyridine derivatives are thought to bind to and disrupt the bacterial cell membrane through hydrophobic and electrostatic interactions, leading to the leakage of cytoplasmic contents and ultimately cell death. nih.gov The improved membrane penetration of derivatives containing piperazine (B1678402) rings is also thought to contribute to their antimicrobial activity.

Enzyme inhibition is another key mechanism through which these compounds may exert their effects. Aminopyridine and its derivatives can interact with various enzymes and receptors due to their unique structural properties. rsc.org For example, some aminopyridine thiourea derivatives have been identified as potent, non-competitive inhibitors of the α-glucosidase enzyme. rsc.org Additionally, certain aminopyridine derivatives have shown inhibitory effects on metabolic enzymes like xanthine (B1682287) oxidase and carbonic anhydrase. rsc.org The ability of the aminopyridine structure to bind to the active sites of enzymes like BACE1 has also been explored. nih.gov For some thiophenyl-pyrimidine derivatives, the mechanism of action is attributed to the inhibition of FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. rsc.org

Investigation of Molecular Interactions with Biological Macromolecules (In Vitro)

Understanding the interactions between this compound derivatives and biological macromolecules is crucial for elucidating their mechanisms of action and for the rational design of more potent compounds.

Binding Affinity Assays with Receptors or Enzymes

Binding affinity assays are essential for quantifying the strength of the interaction between a compound and its biological target. While specific binding affinity data for this compound is not extensively available, studies on related aminopyridine derivatives provide valuable insights. For instance, molecular docking studies have been employed to predict and analyze the binding of 2-aminopyridine derivatives to the active sites of bacterial enzymes, correlating these interactions with observed antibacterial activity. nih.gov Such computational approaches, alongside experimental techniques, help in understanding how these molecules bind to their targets. For example, some pyridine diamine derivatives have shown a mixed inhibition mechanism towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. acs.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For aminopyridine derivatives, SAR studies have revealed several key features that govern their antimicrobial properties.

The position and nature of substituents on the pyridine ring are critical. For instance, the presence of a cyclohexylamine group in certain 2-aminopyridine derivatives was found to be crucial for their antibacterial activity against Gram-positive bacteria. nih.gov Conversely, the introduction of additional methylene (B1212753) groups after the amine function led to a loss of activity. nih.gov In a series of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids, specific substitutions were found to enhance antibacterial potency, with one derivative, HD6, emerging as a particularly potent candidate. mdpi.com

Derivatives and Analogues of 1 4 Amino 6 Methylpyridin 3 Yl Ethanone: Synthetic and Mechanistic Perspectives

Structural Modifications at the Acetyl Group

The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, is a prime site for a variety of chemical modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The carbonyl function of the acetyl group readily undergoes condensation reactions with nucleophiles. A common transformation is the reaction with hydroxylamine (B1172632) or its salts to form oximes. By analogy to the synthesis of oximes from structurally similar compounds like 1-(4-aminophenyl)ethanone, the reaction of 1-(4-Amino-6-methylpyridin-3-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate (B1210297) is expected to yield the corresponding ethanone (B97240) oxime. nih.gov This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to afford the oxime product. The formation of (E) and (Z) isomers is possible, and the specific isomer obtained can depend on the reaction conditions.

| Starting Material | Reagent | Derivative Type | Product Example |

| This compound | Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| This compound | Hydrazine (N₂H₄) | Hydrazone | This compound hydrazone |

| This compound | Semicarbazide (NH₂CONHNH₂) | Semicarbazone | This compound semicarbazone |

This interactive table summarizes common ketone derivatives formed from the acetyl group.

The carbon framework of the acetyl group can be extended through various classical organic reactions. The α-protons of the acetyl group can be deprotonated by a suitable base to form an enolate, which can then act as a nucleophile in reactions such as the aldol (B89426) condensation with aldehydes or ketones to introduce a β-hydroxyketone moiety. Subsequent dehydration can lead to α,β-unsaturated ketone derivatives.

Furthermore, the carbonyl carbon is susceptible to attack by organometallic reagents. For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after aqueous workup. This provides a direct route for introducing new alkyl or aryl substituents at this position, effectively extending the carbon chain.

Modifications of the Amino Group

The primary amino group at the C4 position of the pyridine (B92270) ring is a key functional handle, acting as a potent nucleophile and a site for the introduction of various substituents or the construction of new ring systems.

The nitrogen atom of the amino group can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides or through reductive amination. The electrophilic tropylation of 4-aminopyridine (B3432731) with tropylium (B1234903) salts to yield N-tropyl-4-aminopyridine serves as an example of N-alkylation on a related scaffold. researchgate.net

N-acylation is another fundamental transformation, typically carried out using acyl chlorides or anhydrides in the presence of a base. This reaction converts the amino group into a more stable and less basic amide functionality. For instance, acylation with acetic anhydride (B1165640) would yield 1-(4-acetamido-6-methylpyridin-3-yl)ethanone. Such acylated derivatives are not only important final products but also serve as key intermediates in which the amide group acts as a protecting group or as a directing group for subsequent reactions. acs.orgresearchgate.net The use of a pivaloyl group (a bulky acyl group) is a known strategy to protect the amino group on pyridine rings, which then facilitates other transformations like ortho-lithiation. acs.org

| Modification Type | Reagent Class | Functional Group Formed | Product Example |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine | 1-(4-(Methylamino)-6-methylpyridin-3-yl)ethanone |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | N-(3-Acetyl-6-methylpyridin-4-yl)acetamide |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | N-(3-Acetyl-6-methylpyridin-4-yl)-4-methylbenzenesulfonamide |

This interactive table outlines common modifications of the amino group.

The ortho positioning of the amino and acetyl groups makes this compound an ideal precursor for synthesizing fused heterocyclic systems, particularly pyrido[4,3-d]pyrimidines. nih.govmdpi.com This class of compounds is of significant interest in medicinal chemistry. nih.govnih.govencyclopedia.pub

The general strategy involves a condensation and cyclization reaction where the amino group and the acetyl group participate in the formation of the new pyrimidine (B1678525) ring. For example, reaction with formamide (B127407) or dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can provide the necessary one-carbon unit to close the ring, leading to the formation of a substituted pyrido[4,3-d]pyrimidine (B1258125) core. Various multi-component reactions have also been developed to synthesize these fused systems, highlighting the versatility of aminopyridine precursors in heterocyclic synthesis. nih.govresearchgate.net The acetyl group's methyl protons can also be involved, for instance, by first condensing with a reagent like DMF-DMA to form an enaminone, which then cyclizes with a nitrogen source by reacting with the C4-amino group.

Substitutions and Fusions on the Pyridine Ring

Beyond modifications of the existing functional groups, the pyridine ring itself can be derivatized. The susceptibility of the ring to substitution is governed by the electronic effects of the existing substituents. The amino group at C4 and the methyl group at C6 are both electron-donating and act as ortho-, para-directing activators. Conversely, the acetyl group at C3 is an electron-withdrawing, meta-directing deactivator.

The synthesis of other fused systems is also plausible. For instance, reactions that involve the C-methyl group and the adjacent amino group can lead to fused heterocycles. While the specific compound is 4-amino-6-methyl, related structures like 3-amino-4-methylpyridines are known to undergo formal [4+1] cyclization reactions with reagents like trifluoroacetic anhydride to yield 6-azaindoles (pyrrolo[2,3-c]pyridines). rsc.orgchemrxiv.org This suggests that under specific conditions, the methyl group of this compound could potentially be functionalized to participate in similar ring-closing reactions.

Positional Isomers and Their Mechanistic Distinctions (e.g., 2-amino vs. 4-amino)

The position of the amino group on the pyridine ring is a critical determinant of the molecule's fundamental chemical properties, including basicity, nucleophilicity, and reactivity in substitution or cyclization reactions. The mechanistic distinctions between isomers, such as a 2-amino versus a 4-amino analogue of 1-(6-methyl-3-acetylpyridin)amine, are significant.

The primary difference lies in the electronic interplay between the amino group and the ring nitrogen. In a 4-amino isomer, the exocyclic amino group's lone pair of electrons can effectively delocalize into the pyridine ring through resonance, increasing the electron density at the ring nitrogen. This enhanced electron density makes the ring nitrogen significantly more basic. In contrast, the resonance effect of a 2-amino group on the ring nitrogen is less pronounced. Consequently, 4-aminopyridine (pKa = 9.17) is a much stronger base than 2-aminopyridine (B139424) (pKa = 6.86). quora.comquora.com This difference in basicity directly impacts reaction mechanisms that involve protonation of the pyridine ring.

Furthermore, the 2-amino isomer can exhibit intramolecular hydrogen bonding between a hydrogen atom of the amino group and the adjacent heterocyclic nitrogen. chemicalbook.com This interaction can restrict the conformation of the amino group, reduce its availability as a nucleophile, and influence the molecule's excited-state dynamics, effectively hindering certain reaction pathways that are more facile for 3- or 4-amino isomers. chemicalbook.com In electrophilic aromatic substitution, the powerful activating and ortho-, para-directing effect of the amino group makes the positions adjacent to it highly susceptible to attack, a factor that differs mechanistically depending on the isomer .

| Property | 2-Amino Isomer | 4-Amino Isomer | Mechanistic Implication |

|---|---|---|---|

| Basicity (Ring Nitrogen) | Lower (pKa of 2-aminopyridine ≈ 6.86) quora.comquora.com | Higher (pKa of 4-aminopyridine ≈ 9.17) quora.comquora.com | Affects reactivity in acid-catalyzed reactions and the nucleophilicity of the ring nitrogen. |

| Intramolecular H-Bonding | Possible between the NH₂ group and the ring nitrogen. chemicalbook.com | Not possible due to distance. | Can hinder reactivity at the amino group and influence molecular conformation. |

| Nucleophilicity (Exocyclic N) | Potentially reduced by H-bonding and resonance effects. | Generally higher due to strong resonance donation. | Influences rates of N-alkylation, N-acylation, and participation in cyclization reactions. |

| Reactivity in Oxidation | Can be less reactive under specific conditions compared to other isomers. chemicalbook.com | Generally exhibits reactivity typical of electron-rich aminopyridines. | The position of the amino group dictates susceptibility to specific oxidizing agents. |

Introduction of Halogen, Alkyl, or Heteroatom Substituents

The modification of the this compound scaffold by introducing new substituents is governed by the directing effects of the groups already present on the ring. The pyridine ring itself is electron-deficient, making classical electrophilic aromatic substitution (EAS) challenging. uonbi.ac.kewikipedia.org However, the 4-amino group is a powerful activating, ortho-, para-directing group, while the 3-acetyl group is a deactivating, meta-directing group.

Their combined influence strongly activates the C5 position for electrophilic attack, as it is ortho to the activating amino group and meta to the deactivating acetyl group. The C2 position (ortho to both the amino group and the ring nitrogen) is also activated but may be sterically hindered by the adjacent acetyl group.

Halogenation: Direct electrophilic halogenation (e.g., with Br₂ or Cl₂) would be expected to proceed preferentially at the C5 position due to the strong directing effect of the 4-amino group.

Alkylation: Friedel-Crafts alkylation is generally not feasible on pyridine rings unless they are highly activated. youtube.com Alternative strategies are often required. N-alkylation at the more nucleophilic 4-amino group can occur with alkyl halides. C-alkylation may be achieved through radical-based methods or by metalation of the ring followed by quenching with an alkyl electrophile, although regioselectivity can be difficult to control. youtube.com

Heteroatom Substituents: Nitration or sulfonation would also be directed primarily to the C5 position. However, the harsh acidic conditions required for these reactions can lead to protonation of the pyridine ring, which deactivates it towards electrophilic attack. wikipedia.org

| Substitution Type | Typical Reagents | Predicted Site of Substitution | Mechanistic Rationale |

|---|---|---|---|

| Electrophilic Halogenation | Br₂, Cl₂, N-Bromosuccinimide (NBS) | C5 | The C5 position is ortho to the strongly activating 4-amino group and meta to the deactivating 3-acetyl group. |

| N-Alkylation | Alkyl halides (e.g., CH₃I), Alcohols | 4-Amino group | The exocyclic amino group is a potent nucleophile, leading to substitution on the nitrogen atom. rsc.org |

| Nitration | HNO₃ / H₂SO₄ | C5 | Follows standard electrophilic aromatic substitution rules, but harsh conditions may be required due to potential ring protonation. uonbi.ac.ke |

Synthesis of Fused Pyridine Ring Systems

The functional groups of this compound, particularly the ortho-relationship of the acetyl and amino groups, provide ideal handles for constructing fused heterocyclic systems. These reactions typically involve the condensation of the amino group and the enol or enolate of the acetyl group's methyl moiety with a suitable bielectrophilic reagent.